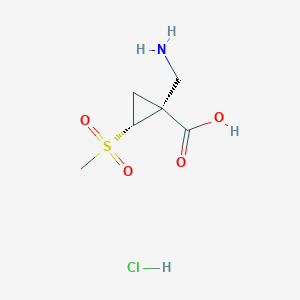
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO4S and its molecular weight is 229.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Concise Asymmetric Synthesis
The development of concise and efficient synthesis methods for cyclopropane-derived compounds has been a focus of research. For example, Lou et al. (2013) describe a robust, chromatography-free synthesis of (1R,2S)-1-amino-2-vinylcyclopropane-carboxylic acid-derived sulfonamide and ethyl ester, which are key building blocks in the preparation of potent HCV NS3 protease inhibitors (Lou et al., 2013). This synthesis is notable for its high enantiomeric excess (ee) and the application of wet milling to accelerate the reaction.
Tailor-Made α-Amino Acids
The synthesis of tailor-made amino acids like (1R,2S)-vinyl-ACCA, which is an essential unit in hepatitis C virus (HCV) NS3/4A protease inhibitors, underscores the demand for these compounds in drug development. Sato et al. (2016) provide a comprehensive overview of the synthetic approaches to this compound and its isomers, emphasizing the importance of operational convenience and scalability (Sato et al., 2016).
Applications in Drug Development
Pharmacophoric Unit in Protease Inhibitors
The structural features of cyclopropane-derived amino acids make them a crucial pharmacophoric unit in the development of new-generation drugs, particularly for the treatment of hepatitis C. The high demand for these compounds in asymmetric synthesis highlights their significance in creating highly potent inhibitors.
Enzymatic Roles and Ethylene Production in Plants
Compounds like 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives play significant roles in plant physiology, including ethylene production. Ethylene is a critical hormone in plant growth and response to environmental stress. Research on the stereospecific conversion of ACC to ethylene by plant tissues provides insights into the molecular basis of plant hormone action and offers potential applications in agriculture (Hoffman et al., 1982).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride involves the reaction of a cyclopropane derivative with an amine and a sulfonyl chloride. The resulting product is then converted to the hydrochloride salt form.", "Starting Materials": [ "Cyclopropane-1-carboxylic acid", "Methylsulfonyl chloride", "Amine (e.g. methylamine, ethylamine)" ], "Reaction": [ "Step 1: Cyclopropane-1-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the corresponding sulfonyl chloride derivative.", "Step 3: The sulfonyl chloride derivative is then reacted with the amine in the presence of a base such as triethylamine to form the desired product, (1R,2R)-1-(Aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid.", "Step 4: The product is then converted to the hydrochloride salt form by reacting with hydrochloric acid." ] } | |
Numéro CAS |
2138180-95-5 |
Formule moléculaire |
C6H12ClNO4S |
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c1-12(10,11)4-2-6(4,3-7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Clé InChI |
JXUJDYNOBPKFLO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1CC1(CN)C(=O)O.Cl |
SMILES canonique |
CS(=O)(=O)C1CC1(CN)C(=O)O.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




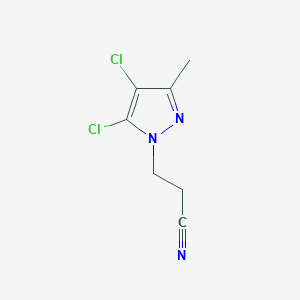

![Ethyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2836732.png)
![N-(4-chloro-2-fluorophenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2836734.png)
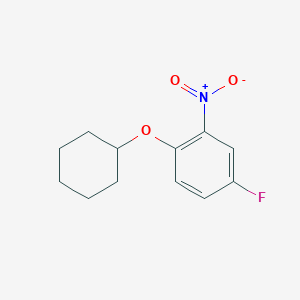
![2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one](/img/structure/B2836740.png)
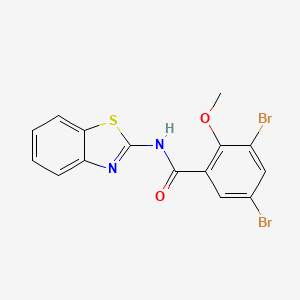
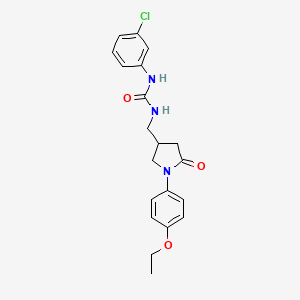
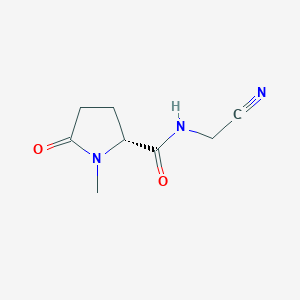
![7-(3-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2836748.png)
